molecular formula C12H17N2O4P B13444514 Psilocybin-d4

Psilocybin-d4

Cat. No.: B13444514
M. Wt: 288.27 g/mol
InChI Key: QVDSEJDULKLHCG-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of psilocybin-d4 involves multiple steps, starting from an inexpensive acetoxyindole as the starting material. The process includes phosphorylation, hydrogenolysis, and reduction reactions . The synthesis is designed to be scalable and practical, allowing for the production of multigram quantities of this compound without the need for chromatography, thin-layer chromatography (TLC), or aqueous workup .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but with a focus on process control and impurity removal to ensure high-quality output. The process is optimized to provide a high yield of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Psilocybin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed:

Properties

Molecular Formula

C12H17N2O4P

Molecular Weight

288.27 g/mol

IUPAC Name

[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate

InChI

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2

InChI Key

QVDSEJDULKLHCG-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Origin of Product

United States

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